

Application Notes and Protocols for DB-0646 in a Mouse Xenograft Model

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Compound of Interest

Compound Name: DB-0646

Cat. No.: B10823933

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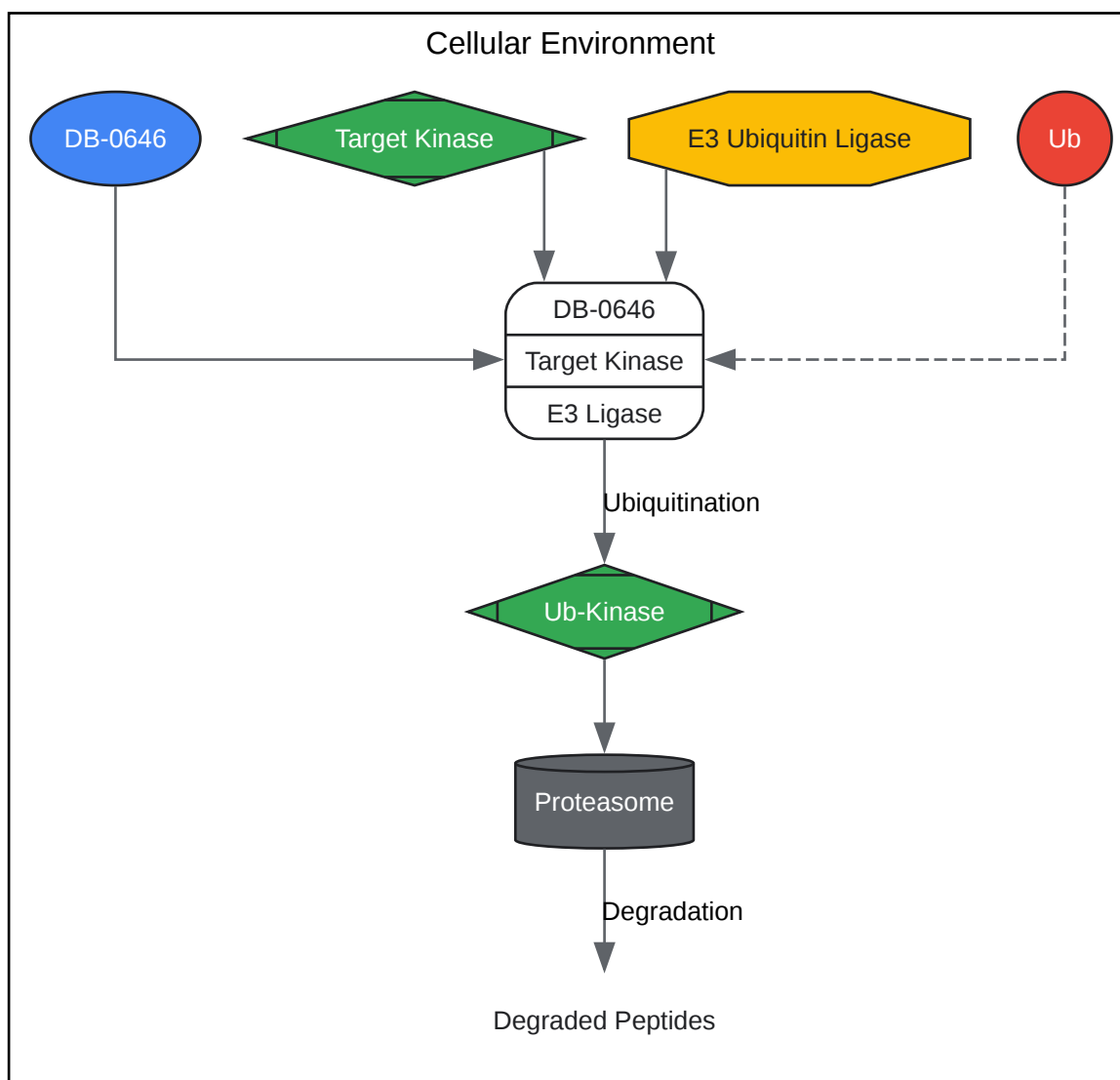
For Researchers, Scientists, and Drug Development Professionals

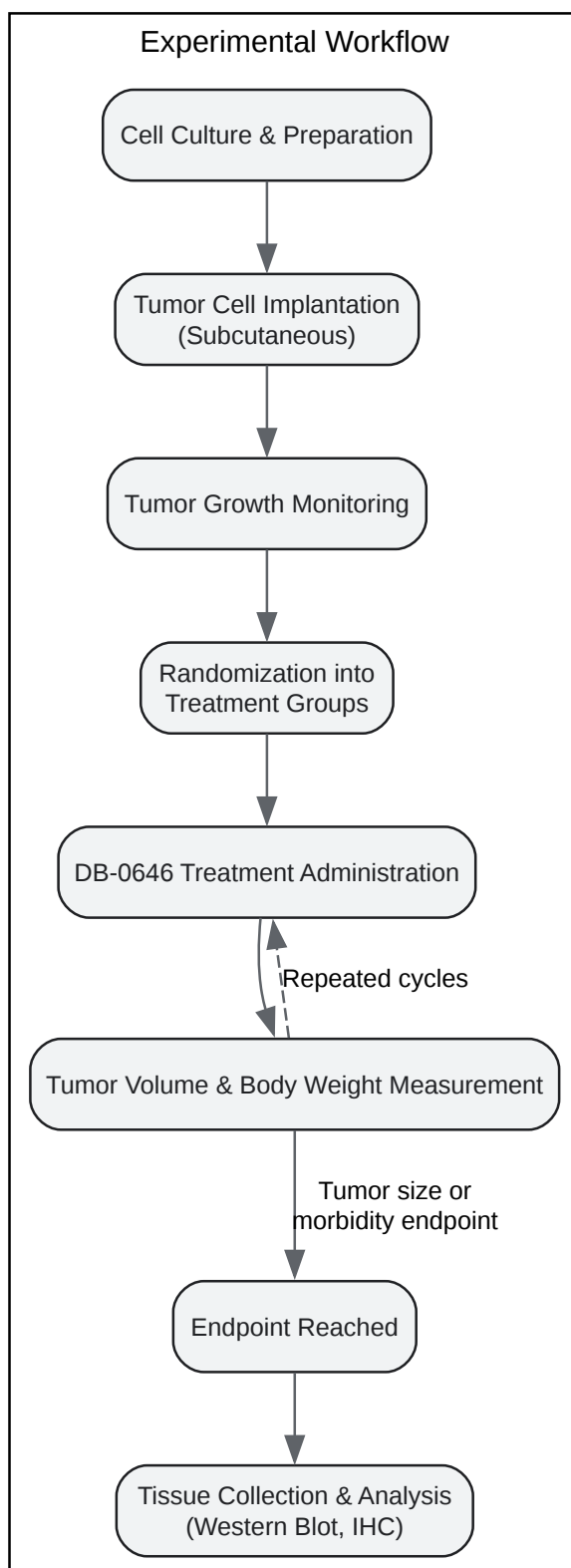
Introduction

DB-0646 is a potent multi-kinase degrader that operates through the Proteolysis Targeting Chimera (PROTAC) mechanism. PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's own ubiquitin-proteasome system. **DB-0646** has been shown in in-vitro studies to induce the degradation of a wide array of kinases, making it a valuable tool for cancer research and drug development[1]. These application notes provide a comprehensive guide for the utilization of **DB-0646** in mouse xenograft models, including its mechanism of action, experimental protocols, and data presentation guidelines. While in-vivo data for **DB-0646** is not yet publicly available, the following protocols are based on established methodologies for other PROTACs in similar pre-clinical settings[2][3][4][5][6][7][8].

Mechanism of Action

DB-0646 functions by simultaneously binding to a target kinase and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the target kinase, marking it for degradation by the proteasome. As a multi-kinase degrader, **DB-0646** can induce the degradation of numerous kinases, thereby disrupting multiple signaling pathways that are often dysregulated in cancer[1].





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